2-Bromo-3-methyl-4-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

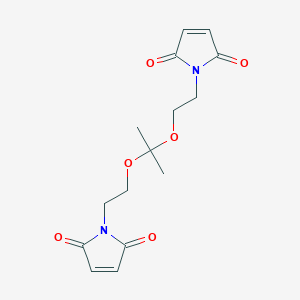

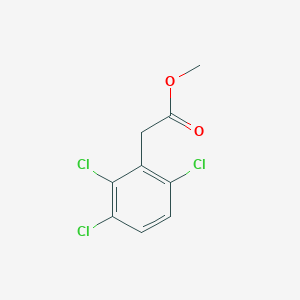

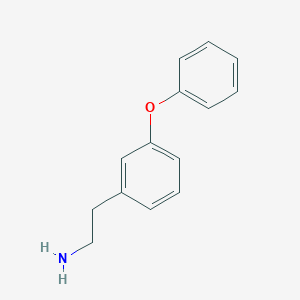

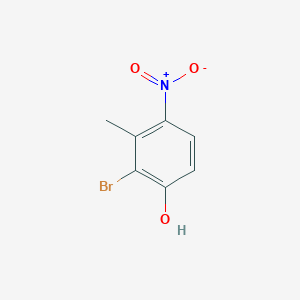

2-Bromo-3-methyl-4-nitrophenol is an organic compound that consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group . It is a derivative of nitrophenol .

Molecular Structure Analysis

The molecular formula of 2-Bromo-3-methyl-4-nitrophenol is C7H6BrNO3 . The molecule is nearly planar . The 3D structure may be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

“2-Bromo-3-methyl-4-nitrophenol” is a chemical compound with the formula C6H4BrNO3 . It has a molecular weight of 218.005 . The 3D structure of this compound can be viewed using Java or Javascript .

Catalyst in Organic Reactions

This compound is used extensively as a catalyst in various organic reactions. Its unique chemical structure allows it to facilitate a wide range of reactions, making it a versatile tool in scientific research.

Dye in Microscopy

“2-Bromo-3-methyl-4-nitrophenol” is also used as a dye in microscopy. Its ability to bind to certain structures makes it useful for visualizing specific components of a sample under a microscope.

Synthesis of Bimetallic Nanoparticles

This compound has been used in the biogenic synthesis of bimetallic nanoparticles . These nanoparticles have shown improved catalytic activity compared to monometallic catalysts, which can be attributed to the synergistic bonding among constituents and additional degrees of freedom .

Removal of Hazardous Organic Pollutants

Bimetallic nanoparticles synthesized using “2-Bromo-3-methyl-4-nitrophenol” have been explored for the removal of hazardous organic pollutants, such as 4-nitrophenol . This application is particularly important for promoting environmental sustainability .

Measurement of Methylnitrophenol Concentrations

“2-Bromo-3-methyl-4-nitrophenol” is suitable as a target compound in the study on measurement of methylnitrophenol concentrations in the atmospheric particulate matter . This can help in monitoring the levels of these compounds in the environment .

Determination of Monoaromatic Nitro Compounds

This compound can be used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method . This application is crucial for understanding the distribution and impact of these compounds in the atmosphere .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that nitrophenols, a class of compounds to which 2-bromo-3-methyl-4-nitrophenol belongs, often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 2-Bromo-3-methyl-4-nitrophenol involves a series of chemical reactions. The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction is facilitated by the presence of the nitro group, which is a strong electron-withdrawing group .

Biochemical Pathways

The degradation of 3-Methyl-4-nitrophenol, a similar compound, has been studied in Burkholderia sp. strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain

Pharmacokinetics

The compound’s molecular weight is 232031 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group in the compound could potentially undergo metabolic reduction, but this would depend on the specific enzymes present in the organism .

Result of Action

Nitrophenols in general are known to be toxic and can cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methyl-4-nitrophenol. For instance, the compound is chemically stable under standard ambient conditions . The presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation.

Eigenschaften

IUPAC Name |

2-bromo-3-methyl-4-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUNRWSWIRFPQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404243 |

Source

|

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-4-nitrophenol | |

CAS RN |

123874-20-4 |

Source

|

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.